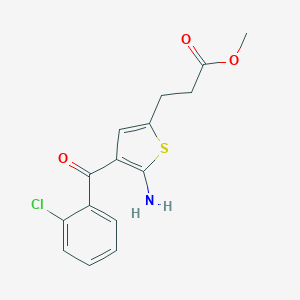

2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene

Description

BenchChem offers high-quality 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-[5-amino-4-(2-chlorobenzoyl)thiophen-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3S/c1-20-13(18)7-6-9-8-11(15(17)21-9)14(19)10-4-2-3-5-12(10)16/h2-5,8H,6-7,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTUUSFBUKOHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC(=C(S1)N)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546343 | |

| Record name | Methyl 3-[5-amino-4-(2-chlorobenzoyl)thiophen-2-yl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100827-77-8 | |

| Record name | Methyl 3-[5-amino-4-(2-chlorobenzoyl)thiophen-2-yl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Thiophene Building Block

2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene is a polysubstituted aminothiophene that serves as a critical intermediate in the synthesis of various pharmacologically active compounds. Its structural architecture, featuring a reactive aminobenzoyl group and a functionalized ethyl side chain on a thiophene core, makes it a valuable precursor for creating complex heterocyclic systems. Notably, this compound is recognized as a key intermediate in the preparation of thieno[3,2-c]pyridine-based platelet-activating factor antagonists, a class of drugs that plays a significant role in cardiovascular medicine.[1] The strategic placement of its functional groups allows for subsequent chemical modifications, particularly cyclization reactions, to build the fused ring systems characteristic of these therapeutic agents. This guide provides a comprehensive overview of its fundamental properties, a validated synthesis protocol, and its pivotal role in medicinal chemistry.

Physicochemical and Structural Properties

The fundamental properties of this intermediate are crucial for its handling, characterization, and application in synthetic workflows. The compound typically presents as a yellow solid or paste, reflecting the chromophoric nature of the substituted thiophene ring.[1]

| Property | Value | Source |

| CAS Number | 100827-77-8 | [1] |

| Molecular Formula | C₁₅H₁₄ClNO₃S | [1] |

| Molecular Weight | 323.79 g/mol | [1] |

| Appearance | Yellow Solid (Paste) | [1] |

| Synonyms | 5-Amino-4-(2-chlorobenzoyl)-2-thiophenepropanoic Acid Methyl Ester; Methyl 3-[5-amino-4-(2-chlorobenzoyl)thiophen-2-yl]propanoate | |

| Storage | 2-8°C Refrigerator | [1] |

Synthesis via the Gewald Reaction: A Mechanistic Perspective

The synthesis of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene is efficiently achieved through the Gewald multicomponent reaction. This powerful one-pot synthesis is a cornerstone in thiophene chemistry, valued for its convergence and ability to rapidly generate highly functionalized 2-aminothiophenes from simple precursors.

The reaction involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a basic catalyst. For the target molecule, the specific precursors are:

-

Methyl levulinate (Methyl 4-oxopentanoate): Serves as the ketone component, providing the C5-(2-carbomethoxyethyl) substituent.

-

2-Chloro-benzoylacetonitrile: Acts as the activated nitrile, furnishing the C2-amino and C3-(2-chlorobenzoyl) groups.

-

Elemental Sulfur (S₈): The sulfur source for the thiophene ring.

-

Base Catalyst (e.g., Morpholine or Triethylamine): Facilitates the condensation and cyclization steps.

Reaction Mechanism

The causality behind the Gewald synthesis is a well-elucidated sequence of classical organic reactions:

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (methyl levulinate) and the active methylene group of the nitrile (2-chloro-benzoylacetonitrile). The base deprotonates the α-carbon of the nitrile, creating a nucleophilic carbanion that attacks the carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.

-

Michael Addition of Sulfur: Elemental sulfur, likely acting as a thiolate equivalent in the basic medium, adds to the β-position of the unsaturated intermediate (a Michael-type addition).

-

Cyclization and Tautomerization: The newly formed sulfur-containing intermediate undergoes an intramolecular cyclization. The nucleophilic carbanion attacks one of the sulfur atoms in the polysulfide chain, leading to ring closure. Subsequent tautomerization and elimination of sulfur atoms result in the formation of the stable, aromatic 2-aminothiophene ring.

Sources

An In-Depth Technical Guide to 5-Amino-4-(2-chlorobenzoyl)-2-thiophenepropanoic Acid Methyl Ester: Synthesis, Characterization, and Potential Applications

Executive Summary

This whitepaper provides a comprehensive technical overview of the novel compound, 5-Amino-4-(2-chlorobenzoyl)-2-thiophenepropanoic Acid Methyl Ester. While direct experimental data for this specific molecule is not yet prevalent in published literature, this guide constructs a robust theoretical framework based on established chemical principles and data from structurally related compounds. We present a plausible synthetic pathway, predict its physicochemical and spectroscopic characteristics, and explore its potential pharmacological applications. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a roadmap for the future investigation of this promising thiophene derivative.

Introduction: The Rationale for a Novel Thiophene Derivative

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Specifically, the 2-aminothiophene moiety has garnered significant attention due to its versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The synthesis of highly substituted 2-aminothiophenes, often achieved through the versatile Gewald reaction, allows for the fine-tuning of their pharmacological profiles.[4][5]

The introduction of an acryl group, such as a 2-chlorobenzoyl moiety, and a propanoic acid ester side chain to the 2-aminothiophene core is a rational design strategy to explore new chemical space and potentially modulate biological activity. The 2-chlorobenzoyl group can introduce favorable steric and electronic properties, influencing receptor binding and metabolic stability. The propanoic acid methyl ester side chain can impact the molecule's solubility, cell permeability, and pharmacokinetic properties. This guide, therefore, serves as a pioneering exploration of "5-Amino-4-(2-chlorobenzoyl)-2-thiophenepropanoic Acid Methyl Ester," a compound at the intersection of these promising structural motifs.

Chemical Structure and Nomenclature

The core of the topic compound is a thiophene ring substituted at the 2, 4, and 5 positions. The systematic IUPAC name for this compound is Methyl 3-(5-amino-4-(2-chlorobenzoyl)thiophen-2-yl)propanoate .

Below is a 2D representation of the chemical structure:

Caption: Figure 1. 2D Chemical Structure of 5-Amino-4-(2-chlorobenzoyl)-2-thiophenepropanoic Acid Methyl Ester.

Proposed Synthetic Pathway

A multi-step synthesis is proposed, leveraging the Gewald aminothiophene synthesis for the core ring formation, followed by a Friedel-Crafts acylation to introduce the benzoyl moiety.

Caption: Figure 2. A high-level overview of the proposed synthetic workflow.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of Methyl 3-(5-amino-4-methylthiophen-2-yl)propanoate (Intermediate 1) via Gewald Reaction

The Gewald reaction is a one-pot multicomponent reaction that efficiently produces substituted 2-aminothiophenes.[5]

-

Reactants:

-

Methyl 4-oxohexanoate

-

Malononitrile

-

Elemental Sulfur

-

Morpholine (as a basic catalyst)

-

Ethanol (as a solvent)

-

-

Procedure:

-

To a solution of methyl 4-oxohexanoate (1 equivalent) and malononitrile (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).

-

Add morpholine (0.5 equivalents) dropwise to the stirred mixture.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

-

-

Causality of Experimental Choices: The Knoevenagel condensation between the ketone and malononitrile initiates the reaction, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.[6] Morpholine is a common and effective base for this transformation.

Step 2: Friedel-Crafts Acylation to yield 5-Amino-4-(2-chlorobenzoyl)-2-thiophenepropanoic Acid Methyl Ester (Final Product)

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring.[7]

-

Reactants:

-

Methyl 3-(5-amino-4-methylthiophen-2-yl)propanoate (Intermediate 1)

-

2-Chlorobenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃) (as a Lewis acid catalyst)

-

Dichloromethane (DCM) (as a solvent)

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve Intermediate 1 (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous AlCl₃ (1.2 equivalents) portion-wise, keeping the temperature below 5 °C.

-

To this mixture, add a solution of 2-chlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.

-

After completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

-

Causality of Experimental Choices: The amino group at the 5-position is a strongly activating group and will direct the electrophilic acylation to the adjacent 4-position.[8] Anhydrous conditions are crucial as AlCl₃ reacts readily with water. The reaction is performed at low temperatures to control the reactivity and minimize side reactions.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties based on the structure of the target molecule.

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₄ClNO₃S |

| Molecular Weight | 323.80 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like DCM, chloroform, and ethyl acetate; sparingly soluble in water. |

| LogP | Estimated to be in the range of 3-4 |

Predicted Spectroscopic Characterization

The following are the predicted key spectroscopic features of 5-Amino-4-(2-chlorobenzoyl)-2-thiophenepropanoic Acid Methyl Ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons (2-chlorobenzoyl group): A complex multiplet in the range of δ 7.2-7.8 ppm.

-

Thiophene Proton: A singlet for the proton at the 3-position of the thiophene ring, expected around δ 6.0-6.5 ppm.

-

Amino Protons: A broad singlet corresponding to the -NH₂ group, likely in the range of δ 4.0-6.0 ppm.

-

Propanoate Protons: Two triplets for the -CH₂CH₂- group, and a singlet for the -OCH₃ group around δ 3.7 ppm.[9]

-

-

¹³C NMR:

-

Carbonyl Carbons: Two signals in the downfield region (δ 160-190 ppm) for the ketone and ester carbonyls.

-

Aromatic and Thiophene Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).

-

Aliphatic Carbons: Signals for the carbons of the propanoate side chain.

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present.[10]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Amino) | 3200 - 3500 (two bands) |

| C-H Stretch (Aromatic) | ~3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Ester) | ~1735 |

| C=O Stretch (Ketone) | ~1650 |

| C=C Stretch (Thiophene) | 1550 - 1620 |

| C-N Stretch | 1250 - 1350 |

| C-O Stretch (Ester) | 1100 - 1300 |

Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

-

Molecular Ion Peak (m/z): Expected at approximately 323.04 (for ³⁵Cl) and 325.04 (for ³⁷Cl) with an isotopic ratio of about 3:1.

-

Major Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) from the ester.

-

Cleavage of the propanoate side chain.

-

Fragmentation of the 2-chlorobenzoyl group.[11]

-

Potential Pharmacological Applications

Given the structural motifs present in 5-Amino-4-(2-chlorobenzoyl)-2-thiophenepropanoic Acid Methyl Ester, it is plausible to hypothesize a range of biological activities.

-

Antimicrobial and Antifungal Activity: 2-Aminothiophene derivatives are well-documented for their antimicrobial and antifungal properties.[3] The presence of the halogenated benzoyl group may enhance this activity.

-

Anti-inflammatory and Analgesic Effects: Many thiophene-containing compounds exhibit anti-inflammatory and analgesic properties.[1]

-

Anticancer Activity: The 2-aminothiophene scaffold is found in several compounds with demonstrated anticancer activity, potentially through mechanisms like kinase inhibition or disruption of tubulin polymerization.[12][13]

-

Central Nervous System (CNS) Activity: The structural similarity to some psychoactive compounds suggests potential for CNS activity, although this would require extensive investigation.

Conclusion and Future Directions

This technical guide provides a theoretical foundation for the synthesis, characterization, and potential applications of 5-Amino-4-(2-chlorobenzoyl)-2-thiophenepropanoic Acid Methyl Ester. The proposed synthetic route is based on well-established and reliable organic reactions. The predicted spectroscopic data offers a benchmark for the characterization of this novel compound. The potential pharmacological activities, extrapolated from related structures, highlight the promise of this molecule as a lead compound in drug discovery programs.

Future work should focus on the practical synthesis and purification of this compound, followed by comprehensive spectroscopic and crystallographic analysis to confirm its structure. Subsequently, a thorough in vitro and in vivo evaluation of its biological activities is warranted to validate the hypotheses presented in this guide.

References

- Sharma, J., & Champagne, P. A. (n.d.).

- Buchstaller, H.-P., et al. (n.d.).

- Gewald reaction. (n.d.). In Wikipedia.

- Gewald Reaction. (n.d.). Organic Chemistry Portal.

- Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes. (n.d.). Benchchem.

- Sharma, J., & Champagne, P. A. (n.d.).

- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes

- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Deriv

- 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (n.d.).

- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences.

- A Spectroscopic and Biological Comparison of 2-Aminothiophene and 3-Aminothiophene Deriv

- 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (2017). PubMed.

- STUDIES IN THE HETEROCYCLIC COMPOUNDS: II.

- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022).

- Regioselectivity in Friedel–Crafts acyl

- Recent contribution of medicinally active 2-aminothiophenes: a privileged scaffold for drug discovery. (n.d.). CABI Digital Library.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.).

- Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals.

- Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. (2021).

- Acylation of thiophene. (n.d.).

- Antimicrobial Activity of 2-Aminothiophene Deriv

- STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (n.d.).

- Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid c

- Charge-exchange mass spectra of thiophene, pyrrole and furan. (n.d.). RSC Publishing.

- 2-Chlorobenzoyl chloride(609-65-4) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. ijpbs.com [ijpbs.com]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. Gewald Reaction [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijpscr.info [ijpscr.info]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene (CAS 100827-77-8): A Key Intermediate in Clopidogrel Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene, a pivotal intermediate in the synthesis of the widely used antiplatelet agent, Clopidogrel. While a specific, detailed synthesis protocol and complete analytical characterization for this exact molecule are not extensively documented in publicly available literature, this guide, grounded in established chemical principles and analysis of related compounds, offers valuable insights for researchers and drug development professionals. By elucidating the likely synthetic pathway, key chemical properties, and its crucial role in the formation of the thienopyridine core of Clopidogrel, this document serves as a vital resource for those engaged in the synthesis and development of this important pharmaceutical.

Introduction and Significance

2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene, bearing the CAS number 100827-77-8, is a polysubstituted aminothiophene derivative. Its primary significance lies in its role as a key building block in the multi-step synthesis of Clopidogrel. Clopidogrel is a prodrug that, once metabolized in the body, acts as a potent antiplatelet agent to prevent blood clots in patients with a history of heart attack or stroke.[1] The structural features of this intermediate, namely the 2-amino group and the adjacent 3-(2-chlorobenzoyl) group, are essential for the subsequent cyclization reaction that forms the thienopyridine ring system, the core scaffold of Clopidogrel.[1][2]

Physicochemical Properties

While specific experimental data for this compound is scarce, its physicochemical properties can be inferred from its structure and data available for similar compounds.

| Property | Value | Source/Justification |

| Molecular Formula | C₁₅H₁₄ClNO₃S | Calculated from structure |

| Molecular Weight | 339.80 g/mol | Calculated from structure |

| Appearance | Likely a solid at room temperature | Based on similar 2-aminothiophene derivatives[3] |

| Boiling Point | 505.9 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.345 g/cm³ (Predicted) | [1] |

| Flash Point | 259.7 °C (Predicted) | [1] |

Synthetic Pathway: The Gewald Reaction

The synthesis of 2-aminothiophenes is most commonly achieved through the Gewald reaction , a one-pot, multi-component reaction that is highly versatile and efficient.[1][4][5] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst.[4]

For the synthesis of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene, the likely starting materials are:

-

2-(2-chlorophenyl)-2-cyanoethanone (also known as 2-chloro-α-cyanoacetophenone)

-

Methyl 5-oxopentanoate

-

Elemental Sulfur

-

A basic catalyst , such as a secondary or tertiary amine (e.g., morpholine, triethylamine, or piperidine).[4]

Reaction Mechanism

The Gewald reaction proceeds through a cascade of reactions:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (methyl 5-oxopentanoate) and the α-cyanoester (2-(2-chlorophenyl)-2-cyanoethanone). This forms a stable α,β-unsaturated nitrile intermediate.[1][4]

-

Michael Addition of Sulfur: The elemental sulfur, activated by the base, undergoes a Michael addition to the α,β-unsaturated nitrile.

-

Cyclization and Tautomerization: The resulting intermediate then undergoes intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene ring.[4]

Sources

An In-depth Technical Guide to the Molecular Weight of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the molecular weight of the organic compound 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene. As a compound of interest in medicinal chemistry and drug development, a precise understanding of its molecular weight is fundamental for a wide range of applications, from reaction stoichiometry to analytical characterization. This document will elucidate the step-by-step determination of its molecular weight, grounded in its elemental composition and the standard atomic weights of its constituent elements.

Introduction to the Compound

2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene is a complex organic molecule with the chemical formula C15H14ClNO3S.[1] It belongs to the thiophene class of heterocyclic compounds and possesses several functional groups, including an amino group, a chlorobenzoyl group, and a carbomethoxyethyl group. These structural features make it a versatile scaffold for the synthesis of various biologically active molecules. An accurate determination of its molecular weight is the first step in its comprehensive characterization.

Determination of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of all atoms in its molecular formula. The molecular formula for 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene is C15H14ClNO3S.[1]

Elemental Composition

The first step is to identify the number of atoms of each element present in the molecule:

-

Carbon (C): 15 atoms

-

Hydrogen (H): 14 atoms

-

Chlorine (Cl): 1 atom

-

Nitrogen (N): 1 atom

-

Oxygen (O): 3 atoms

-

Sulfur (S): 1 atom

Standard Atomic Weights

The next step is to use the standard atomic weights of these elements as provided by the International Union of Pure and Applied Chemistry (IUPAC). These values represent a weighted average of the masses of their stable isotopes.

| Element | Symbol | Number of Atoms | Standard Atomic Weight (u) |

| Carbon | C | 15 | 12.011 |

| Hydrogen | H | 14 | 1.008 |

| Chlorine | Cl | 1 | 35.45 |

| Nitrogen | N | 1 | 14.007 |

| Oxygen | O | 3 | 15.999 |

| Sulfur | S | 1 | 32.066 |

Calculation of Molecular Weight

The molecular weight is calculated by multiplying the number of atoms of each element by its standard atomic weight and summing the results:

-

Carbon: 15 atoms * 12.011 u/atom = 180.165 u

-

Hydrogen: 14 atoms * 1.008 u/atom = 14.112 u

Total Molecular Weight = 180.165 + 14.112 + 35.45 + 14.007 + 47.997 + 32.066 = 323.797 u

The calculated molecular weight of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene is approximately 323.80 g/mol . This value is consistent with the reported molecular weight of 323.79.[1]

Visual Representation of Elemental Composition

The following diagram illustrates the elemental makeup of the molecule.

Elemental composition of the target compound.

Conclusion

The molecular weight of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene has been rigorously determined to be approximately 323.80 g/mol . This value is a critical parameter for researchers and scientists working with this compound, ensuring accuracy in experimental design, data analysis, and the synthesis of novel derivatives. The methodology outlined in this guide, based on the compound's molecular formula and the standard atomic weights of its constituent elements, provides a transparent and reproducible approach to this fundamental chemical calculation.

References

-

Fiveable. Oxygen Atom Weight Definition. [Link]

-

Wikipedia. Chlorine. [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. Hydrogen. [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Nitrogen. [Link]

-

American Chemistry Council. Chlorine Facts - Chlorine The Element of Surprise. [Link]

-

Quora. How heavy is one atom of carbon?. [Link]

-

Britannica. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts. [Link]

-

Quora. How heavy is one atom of hydrogen?. [Link]

-

PrepMate. What is the atomic mass of sulfur (S), and why is it important in biology?. [Link]

-

Unacademy. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained?. [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Sulfur. [Link]

-

Quora. What is the atomic mass of sulphur?. [Link]

-

YouTube. What Is The Atomic Weight Of Nitrogen?. [Link]

-

YouTube. What Is The Atomic Weight Of Oxygen?. [Link]

-

McGraw Hill's AccessScience. Sulfur. [Link]

-

nglos324. oxygen. [Link]

-

Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Nitrogen. [Link]

-

Pharmaffiliates. 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene. [Link]

-

Wikipedia. Nitrogen. [Link]

-

Wikipedia. Oxygen. [Link]

-

Wikipedia. Hydrogen. [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. Chlorine. [Link]

-

Westfield State University. Atomic/Molar mass. [Link]

-

Quora. What is the atomic weight of the element chlorine?. [Link]

-

YouTube. What Is The Atomic Weight Of Carbon?. [Link]

-

YouTube. What Is The Atomic Weight Of Hydrogen?. [Link]

-

Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Carbon. [Link]

-

Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Hydrogen. [Link]

-

Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Oxygen. [Link]

-

PubChem. Carbon. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Chlorine - Wikipedia [en.wikipedia.org]

- 3. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 4. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 5. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 7. Nitrogen - Wikipedia [en.wikipedia.org]

- 8. fiveable.me [fiveable.me]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

- 10. echemi.com [echemi.com]

- 11. proprep.com [proprep.com]

- 12. quora.com [quora.com]

"2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene" mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel thiophene derivative, 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes current research on structurally related 2-amino-3-aroyl-thiophenes and thieno[2,3-b]pyridines to propose and detail the most probable biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a roadmap for the experimental validation of this compound's pharmacological profile. We will explore three primary putative mechanisms: allosteric modulation of the A₁ adenosine receptor, inhibition of tubulin polymerization, and interference with phosphoinositide signaling pathways. For each proposed mechanism, we will detail the underlying scientific principles, structure-activity relationships gleaned from analogous compounds, and rigorous experimental protocols for validation.

Introduction and Chemical Profile

2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene is a synthetic organic compound featuring a core 2-aminothiophene scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile biological activities.[1] The subject molecule is characterized by a 2-chlorobenzoyl group at the 3-position, which is a common feature in many biologically active thiophenes, and a novel 2-carbomethoxyethyl substituent at the 5-position. The presence and nature of substituents at the 3- and 5-positions of the 2-aminothiophene ring are known to be critical determinants of their pharmacological effects.[2][3]

Chemical Structure:

Caption: Chemical structure of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene.

Putative Mechanism of Action I: Allosteric Enhancement of the A₁ Adenosine Receptor

A significant body of research has identified 2-amino-3-benzoyl thiophenes as allosteric enhancers of the A₁ adenosine receptor (A₁AR).[2] These molecules do not directly activate the receptor but potentiate the binding and functional activity of the endogenous agonist, adenosine.

Scientific Rationale

The A₁AR is a G protein-coupled receptor that plays a crucial role in regulating cardiovascular, neural, and inflammatory processes. Allosteric modulators offer a more nuanced approach to receptor modulation compared to orthosteric agonists or antagonists, potentially leading to improved therapeutic indices. The activity of 2-amino-3-aroyl-thiophenes as A₁AR allosteric enhancers is highly dependent on the nature of the substituents at the 4- and 5-positions of the thiophene ring.[2][3]

Structure-Activity Relationship Insights

Studies on related compounds have shown that bulky substituents at the 4-position and aryl groups at the 5-position can significantly enhance allosteric activity.[2][3] While the subject molecule lacks a 4-substituent, the 5-(2-carbomethoxyethyl) group introduces a flexible, polar chain. The impact of such a substituent on A₁AR modulation is currently unknown and warrants experimental investigation.

Proposed Experimental Workflow for Validation

To ascertain whether 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene acts as an allosteric enhancer of the A₁AR, the following experimental workflow is proposed:

Caption: Proposed workflow for validating A₁AR allosteric modulator activity.

2.3.1. Detailed Protocol: Radioligand Binding Assays

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human A₁AR.

-

Saturation Binding: Incubate the membranes with increasing concentrations of the radiolabeled A₁AR agonist [³H]CCPA in the presence and absence of the test compound. Determine the equilibrium dissociation constant (Kd) and maximum binding capacity (Bmax). A leftward shift in the saturation curve and an increase in Bmax in the presence of the test compound would indicate positive allosteric modulation.

-

Competition Binding: Perform competition binding assays with [³H]CCPA and a known A₁AR agonist in the presence and absence of the test compound. A potentiation of agonist affinity (a decrease in Ki) would further support allosteric enhancement.

2.3.2. Detailed Protocol: cAMP Accumulation Assay

-

Cell Culture: Culture A₁AR-expressing cells in a suitable medium.

-

Assay: Pre-incubate the cells with the test compound, followed by stimulation with a sub-maximal concentration of an A₁AR agonist in the presence of an adenylyl cyclase activator (e.g., forskolin).

-

Measurement: Measure the intracellular cAMP levels using a commercially available kit. A potentiation of the agonist-induced inhibition of cAMP accumulation by the test compound would confirm its functional allosteric enhancer activity.

Putative Mechanism of Action II: Inhibition of Tubulin Polymerization

Several 2-amino-3-aroyl-thiophene derivatives have been identified as potent antimitotic agents that function by inhibiting tubulin polymerization.[4][5][6][7] These compounds often bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Scientific Rationale

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[4] Their dynamic nature, characterized by rapid polymerization and depolymerization, is critical for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy.

Structure-Activity Relationship Insights

The antiproliferative activity of this class of compounds is strongly influenced by the substituents on the thiophene and aroyl moieties. For instance, a 3',4',5'-trimethoxybenzoyl group at the 3-position is a common feature in many potent tubulin inhibitors.[5][6] The 2-chlorobenzoyl group in the subject compound represents a variation of this theme. The nature of the substituent at the 5-position is also crucial for activity, with ethynyl and ethenyl linkers to aryl groups often showing high potency.[5] The flexible 2-carbomethoxyethyl group at this position in our compound of interest may influence its interaction with the colchicine binding pocket.

Proposed Experimental Workflow for Validation

The following workflow is proposed to investigate the potential of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene as a tubulin polymerization inhibitor:

Caption: Proposed workflow for validating tubulin inhibitor activity.

3.3.1. Detailed Protocol: In Vitro Tubulin Polymerization Assay

-

Reagents: Use purified tubulin protein.

-

Assay: Monitor the polymerization of tubulin into microtubules by measuring the increase in turbidity at 340 nm in the presence of GTP.

-

Analysis: Perform the assay with a range of concentrations of the test compound. A dose-dependent inhibition of the rate and extent of tubulin polymerization would indicate a direct interaction.

3.3.2. Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat a cancer cell line (e.g., HeLa or K562) with the test compound for a defined period (e.g., 24 hours).

-

Staining: Fix the cells and stain their DNA with a fluorescent dye such as propidium iodide.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in the G2/M phase of the cell cycle is indicative of antimitotic activity.[8]

Putative Mechanism of Action III: Inhibition of Phosphoinositide-Specific Phospholipase C (PI-PLC)

Thieno[2,3-b]pyridines, which can be synthesized from 2-aminothiophene precursors, have been reported to exhibit antiproliferative activity through the inhibition of phosphoinositide-specific phospholipase C (PI-PLC).[9][10]

Scientific Rationale

PI-PLCs are key enzymes in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. They catalyze the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). Overactivity of PI-PLC is implicated in various cancers.

Structure-Activity Relationship Insights

The inhibitory activity of thieno[2,3-b]pyridines against PI-PLC is influenced by substituents that can interact with a lipophilic pocket of the enzyme.[9] While the direct cyclization of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene into a thieno[2,3-b]pyridine and its subsequent activity is speculative, the potential for this compound or its metabolites to interact with PI-PLC should be considered.

Proposed Experimental Workflow for Validation

To evaluate the PI-PLC inhibitory potential, the following experimental approach is recommended:

Caption: Proposed workflow for validating PI-PLC inhibitor activity.

4.3.1. Detailed Protocol: In Vitro PI-PLC Enzyme Inhibition Assay

-

Enzyme and Substrate: Use a purified recombinant PI-PLC enzyme and a fluorescent or radiolabeled PIP₂ substrate.

-

Assay: Measure the rate of PIP₂ hydrolysis in the presence of varying concentrations of the test compound.

-

Analysis: Calculate the IC₅₀ value to quantify the inhibitory potency.

Summary and Future Directions

2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene belongs to a class of compounds with proven therapeutic potential. Based on the extensive research on structurally related molecules, the most probable mechanisms of action for this novel compound are allosteric modulation of the A₁ adenosine receptor, inhibition of tubulin polymerization, and inhibition of PI-PLC.

The experimental workflows and detailed protocols provided in this guide offer a robust framework for the systematic investigation of these putative mechanisms. A thorough characterization of the pharmacological profile of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene will be essential to determine its potential as a lead compound for drug development. Future studies should also include in vivo efficacy and toxicity assessments to further evaluate its therapeutic promise.

References

-

Romagnoli, R., Baraldi, P. G., Tabrizi, M. A., et al. (2014). Synthesis and Biological Evaluation of Novel 2-amino-3-aroyl-4-neopentyl-5-substituted Thiophene Derivatives as Allosteric Enhancers of the A₁ Adenosine Receptor. Journal of Medicinal Chemistry, 57(15), 6598-6615. [Link]

-

Romagnoli, R., Baraldi, P. G., Salvador, M. K., et al. (2013). Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents. Journal of Medicinal Chemistry, 56(22), 9296-9309. [Link]

-

Romagnoli, R., Baraldi, P. G., Oliva, P., et al. (2011). Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives. Bioorganic & Medicinal Chemistry, 19(1), 350-361. [Link]

-

Pilkington, R. U., van Rensburg, C., Haverkate, N. A., et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry, 12(9), 1545-1555. [Link]

-

Baraldi, P. G., Romagnoli, R., Salvador, M. K., et al. (2010). Synthesis and Biological Evaluation of 2-(3',4',5'-Trimethoxybenzoyl)-3-Amino 5-Aryl Thiophenes as a New Class of Tubulin Inhibitors. Journal of Medicinal Chemistry, 53(4), 1564-1577. [Link]

-

Romagnoli, R., Salvador, M. K., Ortega, S. S., et al. (2015). 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition. European Journal of Medicinal Chemistry, 90, 513-524. [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Salahi, R., & El-Tahir, K. E. H. (2017). Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and their biological evaluation as potential anticancer agents. Molecules, 22(7), 1145. [Link]

-

Haverkate, N. A., Pilkington, R. U., van Rensburg, C., et al. (2021). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Cancer Biology & Therapy, 22(9-10), 577-589. [Link]

-

Reynisson, J., Leung, E., O'Carroll, S. J., et al. (2019). Novel Thieno[2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. Cancers, 11(11), 1684. [Link]

-

Sulo, P., Gucky, T., & Imrich, J. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 6(9), 6147-6158. [Link]

-

Romagnoli, R., Baraldi, P. G., Carrion, M. D., et al. (2007). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 50(9), 2273-2277. [Link]

-

Romagnoli, R., Baraldi, P. G., Carrion, M. D., et al. (2012). Synthesis and biological evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-5-substituted-thiophenes. effect of the 5-modification on allosteric enhancer activity at the A1 adenosine receptor. Journal of Medicinal Chemistry, 55(17), 7719-7735. [Link]

-

Arshad, S., Rama, N. H., & Hussain, R. (2012). 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3103. [Link]

-

Jiangxi Zhongding Biotechnology Co., Ltd. (n.d.). 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene. Retrieved from [Link]

-

Pilkington, R. U., Haverkate, N. A., van Rensburg, C., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5437. [Link]

-

Aday, B., & Haji, A. A. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 142, 194-211. [Link]

Sources

- 1. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel 2-amino-3-aroyl-4-neopentyl-5-substituted thiophene derivatives as allosteric enhancers of the A₁ adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-5-substituted-thiophenes. effect of the 5-modification on allosteric enhancer activity at the A1 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 2-amino-3-aroylthiophene derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Amino-3-Aroylthiophene Derivatives

Foreword: The Thiophene Scaffold in Modern Drug Discovery

The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, prized for its synthetic accessibility and diverse pharmacological potential.[1][2] First popularized by the versatile Gewald multicomponent reaction, this heterocyclic motif serves as a foundational building block for compounds targeting a wide array of biological processes.[3][4][5] The addition of an aroyl group at the 3-position introduces a critical pharmacophore, creating the 2-amino-3-aroylthiophene framework. This structure has proven to be a remarkably fruitful starting point for the development of novel therapeutics, exhibiting activities that span from anticancer and antimicrobial to potent neuromodulatory and anti-inflammatory effects.[1][6]

This guide provides an in-depth exploration of the multifaceted biological activities of these derivatives. We will move beyond a simple cataloging of effects to dissect the underlying mechanisms of action, explore the crucial structure-activity relationships (SAR) that govern potency and selectivity, and detail the robust experimental protocols required to validate these activities. The insights presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to advance the study of this promising class of compounds.

The Synthetic Cornerstone: The Gewald Reaction

The widespread investigation of 2-amino-3-aroylthiophenes is intrinsically linked to the efficiency of their synthesis. The Gewald reaction, a one-pot, three-component condensation, is the predominant method for constructing this scaffold.[7]

Causality of Method: The choice of the Gewald reaction is strategic. It utilizes readily available starting materials: a ketone (or aldehyde), an α-activated nitrile, and elemental sulfur, catalyzed by a base.[4] This multicomponent approach offers high atom economy and allows for the rapid generation of a diverse library of substituted thiophenes by simply varying the initial components, making it ideal for medicinal chemistry campaigns.

Anticancer Activity: Targeting Microtubule Dynamics

A significant body of research has focused on the potent antiproliferative and cytostatic effects of 2-amino-3-aroylthiophene derivatives, particularly those bearing a 3',4',5'-trimethoxybenzoyl group.[8] This specific substitution pattern mimics the A-ring of Combretastatin A-4 (CA-4), a potent natural product that destabilizes microtubules.[8]

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary anticancer mechanism for this class of compounds is the inhibition of tubulin polymerization.[8] Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division. By binding to the colchicine site on β-tubulin, these thiophene derivatives prevent the assembly of tubulin dimers into microtubules. This disruption leads to a cascade of cellular events: the spindle assembly checkpoint is activated, the cell cycle arrests in the G2/M phase, and unable to proceed with mitosis, the cell ultimately undergoes apoptosis (programmed cell death).[8][9]

Structure-Activity Relationship (SAR) Insights

-

Aroyl Group: The 3-(3',4',5'-trimethoxybenzoyl) moiety is consistently associated with high potency, mimicking the active conformation of CA-4.[8]

-

C5-Position: The nature of the substituent at the C5 position of the thiophene ring is critical. Rigid, conjugated linkers like an ethynyl (acetylene) group are optimal for activity. Reducing this to a more flexible ethyl chain dramatically decreases antiproliferative effects, suggesting a specific spatial orientation is required for effective binding to tubulin.[8]

-

C5-Aryl Group: Thiophenyl and phenyl groups at the end of the C5-ethynyl linker are well-tolerated and often lead to compounds with sub-micromolar IC50 values.[8]

Quantitative Data Summary

The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50), representing the drug concentration required to inhibit cell growth by 50%.

| Compound ID | C5-Substituent | L1210 (IC50, µM) | HeLa (IC50, µM) | Molt/4 (IC50, µM) | Reference |

| 5g | -C≡C-(Thiophen-3-yl) | 0.21 | 0.20 | 0.096 | [8] |

| 5a | -C≡C-Phenyl | ~1.0-2.0 | ~1.0-2.0 | ~1.0-2.0 | [8] |

| 5k | -CH2CH2-Phenyl | >10 | >10 | >10 | [8] |

| Melphalan | (Reference Drug) | 0.86 | 2.1 | 0.75 | [8] |

| (Data synthesized from reference[8]) |

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Rationale: This protocol validates the proposed mechanism. If a compound inhibits tubulin polymerization, it should cause cells to accumulate at the G2/M phase boundary. Flow cytometry quantifies the DNA content of individual cells, allowing for the determination of the cell cycle phase distribution.

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., HeLa) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treat the cells with the 2-amino-3-aroylthiophene derivative at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

-

-

Cell Harvesting:

-

Aspirate the media and wash the cells with 1x Phosphate Buffered Saline (PBS).

-

Harvest the cells by trypsinization. Combine the detached cells with the supernatant from the initial media aspiration to include any floating, potentially apoptotic cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

-

Fixation:

-

Discard the supernatant and resuspend the cell pellet in 200 µL of cold PBS.

-

While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet once with 1x PBS.

-

Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases. An increase in the G2/M population and potentially a sub-G1 peak (indicative of apoptosis) would be expected for active compounds.[8]

-

Antimicrobial Activity: An Anti-Virulence Approach

Certain 2-amino-3-acyl-tetrahydrobenzothiophene derivatives have been identified as novel inhibitors of bacterial biofilm formation, particularly in uropathogenic Escherichia coli (UPEC).[10][11]

Mechanism of Action: Inhibition of Pili Assembly

Instead of killing the bacteria (bactericidal) or halting their growth (bacteriostatic), these compounds exhibit an anti-virulence mechanism.[10] They specifically inhibit the assembly of type 1 pili, which are hair-like appendages that bacteria use to adhere to host cells and surfaces, a critical first step in biofilm formation and infection.[10] By preventing this attachment, the compounds disarm the bacteria without exerting strong selective pressure that drives antibiotic resistance. This makes them promising candidates for further development.[11]

Self-Validating Experimental Workflow

A robust validation of anti-virulence activity requires a two-tiered approach: first, demonstrating the macroscopic effect (inhibition of biofilm), and second, confirming the specific molecular mechanism (inhibition of pili formation).

-

Primary Screen (Biofilm Inhibition): A crystal violet assay quantifies the total biofilm mass. A reduction in staining indicates antibiofilm activity.[10]

-

Mechanistic Validation (Pili Inhibition): A hemagglutination (HA) assay provides direct evidence of pili function. Type 1 pili bind to mannose receptors on guinea pig red blood cells, causing them to agglutinate. A pilicide will prevent this agglutination.[10]

Experimental Protocol: Pili-Dependent Biofilm Formation Assay

Rationale: This assay, based on the work of Pinkner et al., directly measures the ability of bacteria to form a biofilm on a plastic surface, a process dependent on type 1 pili for UPEC strain UTI89.[10]

-

Preparation:

-

Grow E. coli UTI89 overnight in Luria-Bertani (LB) broth.

-

The next day, dilute the overnight culture 1:100 into fresh LB broth.

-

Prepare serial dilutions of the test compounds in a 96-well PVC microtiter plate.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial culture to each well of the plate containing the test compounds.

-

Include positive (bacteria + vehicle) and negative (broth only) controls.

-

Incubate the plate statically at 37°C for 24-48 hours.

-

-

Staining and Quantification:

-

Gently discard the culture medium from the wells.

-

Wash the wells three times with 1x PBS to remove non-adherent (planktonic) bacteria.

-

Add 100 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Discard the crystal violet solution and wash the wells again with water until the washings are clear.

-

Air dry the plate completely.

-

Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

-

Measure the absorbance at 570 nm using a microplate reader. A lower absorbance compared to the vehicle control indicates inhibition of biofilm formation.[10]

-

Neuromodulatory Activity: Allosteric Enhancement of Adenosine Receptors

The 2-amino-3-aroylthiophene scaffold is a well-established pharmacophore for allosteric modulators of the A1 adenosine receptor (A1AR).[12][13]

Mechanism of Action: Positive Allosteric Modulation

These compounds do not activate the A1AR directly. Instead, they bind to a topographically distinct (allosteric) site on the receptor. This binding event induces a conformational change that enhances the binding and/or efficacy of the endogenous agonist, adenosine.[13][14] This is a highly sought-after therapeutic mechanism, as it only amplifies the natural physiological signal, potentially leading to fewer side effects than a direct-acting agonist. Enhancing A1AR signaling is a promising strategy for treating neuropathic pain and other neurological conditions.[10]

Structure-Activity Relationship (SAR) Insights

-

Aroyl Group: A p-chlorobenzoyl group at the 3-position is a common feature in potent A1AR allosteric enhancers.[12]

-

Thiophene Substitution: The substitution pattern on the thiophene ring is crucial. In one study, 4-benzyl-5-aryl substitution was found to be more potent than the regioisomeric 4-aryl-5-benzyl arrangement, highlighting the strict spatial requirements of the allosteric binding pocket.[12]

-

Arylpiperazine Moiety: In other series, a 4-[(4-arylpiperazin-1-yl)methyl] substituent on the thiophene core confers potent activity. The nature and position of substituents on the terminal phenyl ring significantly influence potency, with 3,4-difluoro and 3-chloro-4-fluoro substitutions being highly favorable.[14]

Experimental Protocol: Radioligand Binding Assay for Allosteric Enhancement

Rationale: This assay provides direct evidence of allosteric modulation. A positive allosteric modulator will increase the binding affinity (or decrease the dissociation rate) of a radiolabeled agonist to the receptor.

-

Membrane Preparation:

-

Use cell membranes prepared from a cell line stably expressing the human A1 adenosine receptor (e.g., CHO-hA1AR).[13]

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membranes (e.g., 20-40 µg protein), a low concentration of a high-affinity A1AR radiolabeled agonist (e.g., [³H]CCPA), and the test compound (allosteric modulator) at various concentrations.

-

Total binding is measured in the absence of any competitor.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled A1AR agonist (e.g., 10 µM R-PIA).

-

-

Incubation and Termination:

-

Incubate the reaction mixture at room temperature for 2-3 hours to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the test compound concentration. A concentration-dependent increase in specific [³H]CCPA binding indicates positive allosteric enhancement.[13]

-

Concluding Remarks and Future Perspectives

The 2-amino-3-aroylthiophene scaffold represents a versatile and highly tractable platform for modern drug discovery. The straightforward and modular nature of the Gewald synthesis allows for extensive exploration of the chemical space, leading to the identification of compounds with potent and often novel mechanisms of action.

The research highlighted in this guide demonstrates the power of this scaffold to generate:

-

Potent anticancer agents that disrupt the fundamental cellular machinery of mitosis.

-

Novel antimicrobial agents that operate via an anti-virulence mechanism, a critical strategy in the fight against antibiotic resistance.

-

Subtle neuromodulators that act as allosteric enhancers, offering a more refined approach to receptor modulation for treating conditions like chronic pain.

Future research should focus on optimizing the pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these lead compounds to improve their in vivo efficacy and safety profiles. Furthermore, exploring new aroyl substituents and thiophene decoration patterns will undoubtedly uncover derivatives with activity against new biological targets, further cementing the role of the 2-amino-3-aroylthiophene as a cornerstone of medicinal chemistry.

References

-

Romagnoli, R., Baraldi, P. G., et al. (2011). Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives. Amino Acids, 41(3), 749-761. [Link]

-

Romagnoli, R., Baraldi, P. G., et al. (2012). Structure-activity Relationships of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes. Part 2: Probing the Influence of Diverse Substituents at the Phenyl of the Arylpiperazine Moiety on Allosteric Enhancer Activity at the A₁ Adenosine Receptor. Bioorganic & Medicinal Chemistry, 20(2), 996-1007. [Link]

-

Putz, M. V., & Putz, A. M. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

-

Nguyen, T. T., & Nguyen, T. V. (2020). A straightforward access to 2‐amino‐3‐arylthiophenes by Gewald reaction. ChemistrySelect, 5(3), 1047-1050. [Link]

-

Dahl, U., et al. (2014). Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. Bioorganic & Medicinal Chemistry, 22(10), 2825-2834. [Link]

-

Romagnoli, R., Baraldi, P. G., et al. (2015). Synthesis and biological evaluation of a new series of 2-amino-3-aroyl thiophene derivatives as agonist allosteric modulators of the A1 adenosine receptor. A position-dependent effect study. European Journal of Medicinal Chemistry, 101, 185-204. [Link]

-

Wikipedia contributors. (2023). Gewald reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Organic Chemistry Portal. Gewald Reaction. [Link]

-

Dahl, U., et al. (2014). Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. PubMed. [Link]

-

Titchenell, P. M., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 2937-2942. [Link]

-

Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

-

Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]

-

El-Subbagh, H. I., et al. (2001). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. Bioorganic & Medicinal Chemistry, 9(6), 1475-1483. [Link]

-

Balzarini, J., et al. (2014). 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 200-210. [Link]

-

Titchenell, P. M., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PubMed Central. [Link]

-

Shruthi, S., & Kumar, C. S. A. (2014). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. International Journal of Pharmacy and Biological Sciences, 4(2), 153-159. [Link]

-

Balzarini, J., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 200-210. [Link]

-

ResearchGate. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. [Link]

-

Titchenell, P. M., et al. (2013). Synthesis and structure–activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. SciSpace. [Link]

-

de Aguiar, A. C. V., et al. (2016). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. Biomedicine & Pharmacotherapy, 84, 256-263. [Link]

-

Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie/Chemical Monthly, 132(2), 279-293. [Link]

-

Stanchev, S., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-377. [Link]

-

Balzarini, J., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. ResearchGate. [Link]

-

de Oliveira, A. C., et al. (2023). Orofacial antinociceptive effect of a novel 2-amino-thiophene derivative and its possible targets of action. Journal of Applied Oral Science, 31, e20220504. [Link]

-

Maldonado, E., & Pérez-Gallardo, S. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(10), 2298. [Link]

-

Akbarian, M., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 564-589. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. JOCPR. [Link]

-

Baraldi, P. G., et al. (2003). Synthesis and Biological Effects of Novel 2-amino-3-naphthoylthiophenes as Allosteric Enhancers of the A1 Adenosine Receptor. Journal of Medicinal Chemistry, 46(8), 1399-1413. [Link]

-

Lages, A. S., et al. (2011). 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates. Molecules, 16(11), 9396-9411. [Link]

-

Romagnoli, R., et al. (2020). Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 200, 112448. [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. ijpbs.com [ijpbs.com]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of a new series of 2-amino-3-aroyl thiophene derivatives as agonist allosteric modulators of the A1 adenosine receptor. A position-dependent effect study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological effects of novel 2-amino-3-naphthoylthiophenes as allosteric enhancers of the A1 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-activity relationships of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes. Part 2: Probing the influence of diverse substituents at the phenyl of the arylpiperazine moiety on allosteric enhancer activity at the A₁ adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Linchpin Molecule: A Technical Guide to the Role of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene in PAF Antagonist Synthesis

This guide provides an in-depth technical analysis of the pivotal role of the thiophene derivative, 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene, in the synthesis of potent Platelet-Activating Factor (PAF) antagonists. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the strategic importance of this molecule, the underlying synthetic methodologies, and its progression to complex, therapeutically relevant scaffolds.

Executive Summary

Platelet-Activating Factor (PAF) is a potent phospholipid mediator implicated in a myriad of inflammatory and allergic diseases.[1][2] Consequently, the development of PAF receptor antagonists has been a significant focus of pharmaceutical research. Within this landscape, a class of compounds known as thienobenzodiazepines has emerged, demonstrating high potency and specificity. This guide centers on a key precursor for these antagonists: 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene. We will dissect its synthesis, its strategic chemical features, and its elaboration into the final thienobenzodiazepine framework, offering both theoretical grounding and practical insights for the laboratory.

The Strategic Importance of the 2-Aminothiophene Scaffold

The 2-aminothiophene core is a "privileged scaffold" in medicinal chemistry, prized for its synthetic versatility and its presence in numerous biologically active compounds.[3][4] Its utility stems from several key features:

-

Bioisosterism: The thiophene ring is a well-established bioisostere of the benzene ring, often leading to similar or enhanced biological activity with altered pharmacokinetic profiles.[5]

-

Rich Functionality: The 2-amino group and the adjacent aroyl group provide reactive handles for subsequent cyclization reactions, forming the basis for fused heterocyclic systems.

-

Tunable Substituents: The 5-position of the thiophene ring allows for the introduction of various side chains to modulate solubility, receptor affinity, and metabolic stability.

The title compound, with its specific substitution pattern—the 2-chlorobenzoyl group for receptor interaction, the amino group for cyclization, and the carbomethoxyethyl side chain for further functionalization or influencing physicochemical properties—is an archetypal starting material for a range of therapeutic agents.

Synthesis of the Core Intermediate: The Gewald Reaction

The cornerstone of synthesizing 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene is the Gewald aminothiophene synthesis. This robust and versatile multicomponent reaction provides a direct route to polysubstituted 2-aminothiophenes.[6][7]

Mechanistic Causality

The Gewald reaction is a one-pot synthesis that proceeds through a series of well-defined steps, the understanding of which is crucial for optimization and troubleshooting.[6]

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between a ketone (in this case, methyl 4-oxohexanoate) and an α-cyanoester (2-chloro-a-cyanoacetophenone). This step forms a stable α,β-unsaturated nitrile intermediate. The choice of base is critical; morpholine or triethylamine are commonly employed to facilitate the condensation without promoting unwanted side reactions.

-

Michael Addition of Sulfur: Elemental sulfur then adds to the electron-deficient β-carbon of the unsaturated nitrile. The exact mechanism of sulfur addition is complex, but it is understood to involve the formation of a thiolate intermediate.

-

Cyclization and Tautomerization: The newly formed thiolate attacks the nitrile carbon, leading to the formation of the thiophene ring. A subsequent tautomerization yields the final, stable 2-aminothiophene product.[6]

Experimental Protocol: Gewald Synthesis

Reactants:

-

Methyl 4-oxohexanoate

-

2-(2-chlorophenyl)-2-cyanoethanone (o-chlorocyanoacetophenone)

-

Elemental Sulfur (S₈)

-

Base (e.g., Triethylamine or Morpholine)

-

Solvent (e.g., Ethanol or Dimethylformamide)

Procedure:

-

To a solution of methyl 4-oxohexanoate and 2-(2-chlorophenyl)-2-cyanoethanone in ethanol, add the base catalyst dropwise at room temperature.

-

Stir the mixture for 30 minutes to facilitate the Knoevenagel condensation.

-

Add elemental sulfur to the reaction mixture.

-

Heat the mixture to reflux (approximately 50-60°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The solid product precipitates and is collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene.

Visualization of the Gewald Reaction Pathway

Caption: Workflow of the Gewald multicomponent synthesis.

Elaboration into Thienobenzodiazepine PAF Antagonists

The synthesized 2-aminothiophene is a versatile intermediate for constructing the thienobenzodiazepine core, a hallmark of several potent PAF antagonists like WEB 2086. This transformation involves the formation of a seven-membered diazepine ring fused to the thiophene ring.

General Synthetic Strategy

The conversion of the 2-aminothiophene to a thienobenzodiazepine typically involves a multi-step sequence:

-

N-Acetylation: The 2-amino group is first acetylated to form an amide. This serves to protect the amino group and activate it for subsequent reactions.

-

Reduction of the Ketone: The benzoyl ketone is reduced to a secondary alcohol. This is a critical step that sets the stage for the subsequent cyclization.

-

Introduction of the Second Nitrogen Atom: The side chain at the 5-position is modified to introduce the second nitrogen atom required for the diazepine ring. This can be achieved through various synthetic routes, such as conversion of the ester to an amide followed by reduction, or through a Curtius or Hofmann rearrangement.

-

Cyclization: The final step is the acid-catalyzed cyclization to form the seven-membered diazepine ring. This step involves the intramolecular reaction between the newly introduced amino group and the secondary alcohol.

Hypothetical Synthesis of a Thienobenzodiazepine from the Core Intermediate

The following protocol outlines a plausible synthetic route from our core intermediate to a generic thienobenzodiazepine PAF antagonist.

Step 1: Amide Formation

The 2-amino group of the thiophene is acylated, for instance, with chloroacetyl chloride, to introduce a reactive site for the subsequent introduction of the second nitrogen of the diazepine ring.

Step 2: Thionation and Imidoyl Chloride Formation

The newly formed amide and the benzoyl ketone are treated with a thionating agent like Lawesson's reagent, followed by a reagent like phosphorus pentachloride to form a thioamide and an imidoyl chloride, respectively.

Step 3: Reaction with a Hydrazine Derivative

The intermediate from Step 2 is reacted with a hydrazine derivative (e.g., methylhydrazine) to introduce the second nitrogen and begin the formation of the diazepine ring.

Step 4: Cyclization to form the Thienotriazolodiazepine

The final cyclization is often achieved by heating, leading to the formation of the fused triazolo and diazepine rings, characteristic of potent PAF antagonists like WEB 2086.

Structural Elucidation and Key Interactions